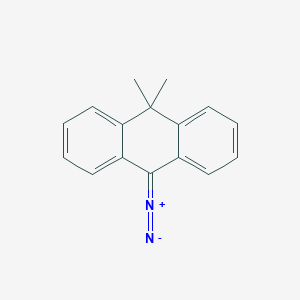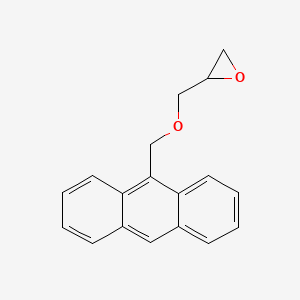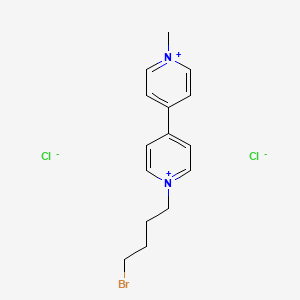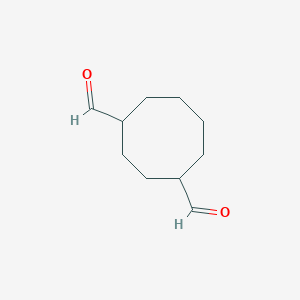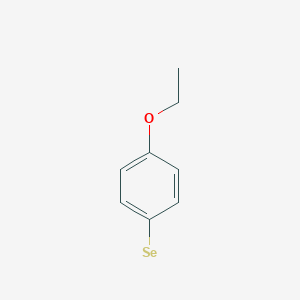
4-Ethoxybenzeneselenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxybenzeneselenol is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzeneselenol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyphenylmagnesium bromide with selenium, followed by hydrolysis to yield the desired compound. The reaction typically proceeds as follows: [ \text{4-Ethoxyphenylmagnesium bromide} + \text{Selenium} \rightarrow \text{this compound} + \text{Magnesium bromide} ]
Industrial Production Methods: Industrial production of this compound often involves the in situ generation of the compound due to its limited shelf life. This can be achieved by reducing diphenyldiselenide in the presence of a suitable reducing agent, followed by acidification to obtain the selenol.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxybenzeneselenol undergoes various chemical reactions, including:
Oxidation: The compound is easily oxidized by air to form diphenyl diselenide.
Reduction: Reduction of diphenyldiselenide can regenerate this compound.
Substitution: The selenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides.
Major Products Formed:
Oxidation: Diphenyl diselenide.
Reduction: this compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxybenzeneselenol has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of selenium-containing polymers and materials with unique electronic properties.
Mecanismo De Acción
The mechanism by which 4-ethoxybenzeneselenol exerts its effects involves its ability to participate in redox reactions. The selenium atom in the compound can undergo oxidation and reduction, making it a potent antioxidant. This redox activity allows it to interact with various molecular targets and pathways, including the modulation of reactive oxygen species (ROS) levels and the protection of cells from oxidative damage.
Comparación Con Compuestos Similares
Benzeneselenol: Similar structure but lacks the ethoxy group.
Thiophenol: Contains sulfur instead of selenium.
Phenol: Contains oxygen instead of selenium.
Uniqueness: 4-Ethoxybenzeneselenol is unique due to the presence of both the ethoxy group and the selenium atom. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and redox activity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C8H9OSe |
|---|---|
Peso molecular |
200.13 g/mol |
InChI |
InChI=1S/C8H9OSe/c1-2-9-7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 |
Clave InChI |
BQBPJPLDHCMNAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
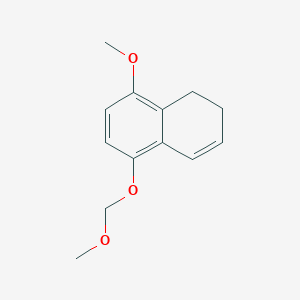
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
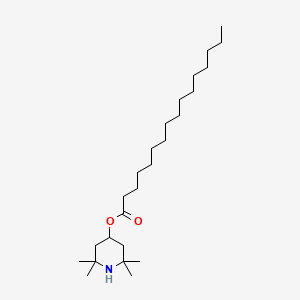
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
